molecular formula C10H6F2N4 B12546054 4-Azido-6,8-difluoro-2-methylquinoline

4-Azido-6,8-difluoro-2-methylquinoline

Cat. No.: B12546054
M. Wt: 220.18 g/mol
InChI Key: VYWPYUQNSLOOIG-UHFFFAOYSA-N
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Description

4-Azido-6,8-difluoro-2-methylquinoline (CAS 149848-36-2) is a specialist organic compound with the molecular formula C10H6F2N4 and a molecular weight of 220.18 g/mol. Its structure features a quinoline scaffold substituted with an azide group at the 4-position and fluorine atoms at the 6 and 8 positions, making it a valuable multifunctional intermediate in medicinal chemistry and drug discovery research . The primary research application of this compound is as a key synthetic precursor for the development of novel bioactive molecules. The azide group is particularly useful in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to efficiently create complex molecular architectures . Specifically, 4-azidoquinolines are designed to introduce a 1,2,3-triazole moiety at the quinoline's 4-position, a strategy used to generate compounds with enhanced biological activities . Research on closely related 4-azidoquinolines has demonstrated their role in synthesizing derivatives that exhibit significant antimicrobial activities , with some compounds showing minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against pathogenic strains, which is comparable to established antibiotics . Furthermore, quinoline derivatives bearing halogen atoms like fluorine and specific substituents at the 2- and 4-positions have been extensively investigated for their potent antiproliferative effects against various human cancer cell lines, including lung, colon, and liver cancers . The presence of fluorine atoms is a common strategy in drug design to improve a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6F2N4

Molecular Weight

220.18 g/mol

IUPAC Name

4-azido-6,8-difluoro-2-methylquinoline

InChI

InChI=1S/C10H6F2N4/c1-5-2-9(15-16-13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3

InChI Key

VYWPYUQNSLOOIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)F)N=[N+]=[N-]

Origin of Product

United States

Synthesis of 4 Azido 6,8 Difluoro 2 Methylquinoline

A probable precursor for this synthesis is 4-Chloro-6,8-difluoro-2-methylquinoline . The synthesis of 4-chloroquinolines is a well-established process, often achieved by treating the corresponding 4-hydroxyquinoline (B1666331) with a chlorinating agent like phosphorus oxychloride (POCl₃). ucsf.edu

The proposed synthesis of the title compound would therefore proceed as follows:

Step 1: Synthesis of the Precursor The synthesis would begin with the appropriate aniline (B41778) and a β-ketoester or equivalent, followed by cyclization to form the 4-hydroxyquinoline intermediate. Subsequent treatment with a chlorinating agent would yield 4-Chloro-6,8-difluoro-2-methylquinoline.

Step 2: Azide (B81097) Installation The 4-chloro substituent on the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution. The target compound, 4-Azido-6,8-difluoro-2-methylquinoline , could then be synthesized by reacting 4-Chloro-6,8-difluoro-2-methylquinoline with an azide salt, such as sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction would likely require heating to proceed at a reasonable rate.

This synthetic strategy is analogous to methods reported for the synthesis of other 4-azidoquinoline (B3382245) derivatives. nih.gov

Physicochemical Properties

The physicochemical properties of 4-Azido-6,8-difluoro-2-methylquinoline can be predicted based on its chemical structure. These properties are crucial for understanding its potential behavior in biological systems.

PropertyValue
Molecular Formula C₁₀H₆F₂N₄
Molecular Weight 220.18 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents
XLogP3-AA (Predicted) 2.9

Note: The properties in this table are theoretical and have been calculated based on the chemical structure, as experimental data is not publicly available.

Spectroscopic Data

Precursor Synthesis and Strategic Functionalization for the Quinoline Core

The assembly of the this compound molecule requires a multi-step approach, beginning with the formation of the fundamental quinoline structure, followed by the precise introduction of the methyl, fluoro, and azido substituents.

Routes to 6,8-Difluoro-2-methylquinoline (B1358395) Scaffolds

The construction of the fluoroquinoline core is a critical initial phase. Various synthetic strategies have been developed to achieve this, ranging from multi-component reactions to advanced catalytic systems.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like fluoroquinolines in a single step from three or more starting materials. nih.govnih.gov These reactions are advantageous for creating molecular diversity and complexity with reduced time and resources. nih.gov For instance, the Doebner reaction, a type of MCR, can be employed to synthesize quinoline derivatives from anilines, aldehydes, and pyruvic acid. mdpi.com The application of MCRs in drug discovery is well-documented, providing a rapid and cost-effective pathway to novel chemical entities. nih.govrug.nl

Heterogeneous solid acid catalysts have gained prominence in the synthesis of quinoline derivatives due to their high efficiency, reusability, and environmentally benign nature. Zirconia-based catalysts, in particular, have demonstrated significant utility.

Zirconia Sulfuric Acid (ZrO2–SO3H):

Zirconia sulfuric acid (ZrSA) nanoparticles have been effectively used as a recyclable catalyst for the synthesis of fluoroquinolone derivatives. pnu.ac.ir This catalyst facilitates the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various piperazine (B1678402) derivatives in refluxing water, leading to high yields of the desired products. pnu.ac.ir The catalyst can be recovered and reused multiple times without a significant loss of activity. pnu.ac.ir The acidic strength and the number of acid sites on the catalyst can be tuned by adjusting the calcination temperature during its preparation. researchgate.net

Catalytic Performance of ZrO2–SO3H in Fluoroquinolone Synthesis
CatalystSolventTemperatureYieldRecyclability
ZrO2–SO3HWaterRefluxHighAt least 3 times

Fe3O4@ZrO2-SO3H Nano-catalysts:

To enhance catalyst recovery, magnetic nanoparticles have been employed as a core for the catalytic system. Core-shell nanoparticles composed of a magnetite (Fe3O4) core, a zirconia (ZrO2) shell, and sulfonic acid (SO3H) groups (nano-Fe3O4@ZrO2-SO3H) have been developed as a magnetically retrievable acid catalyst. iau.irirost.ir These nano-catalysts have shown excellent performance in the synthesis of fluoroquinolones, particularly when using magnetized water as a solvent, which can lead to higher yields in shorter reaction times. iau.iroiccpress.com The catalyst's magnetic nature allows for easy separation from the reaction mixture using an external magnet, facilitating its reuse. irost.ir Other variations include Fe3O4@SiO2-Ag and Fe3O4@Sio2/Isoniazid/Cu(II) nanocatalysts, which have also been used for quinoline synthesis. researchgate.netresearchgate.net

A key step in forming the azido-quinoline system is the intramolecular cyclization of a suitably substituted precursor. An effective strategy involves the electrophilic cyclization of 1-azido-2-(2-propynyl)benzene derivatives. organic-chemistry.orgnih.govacs.org This reaction proceeds in the presence of an electrophilic reagent such as bromine (Br2), iodine (I2), or a catalytic amount of a gold or silver salt. organic-chemistry.orgacs.org The use of bromine has been shown to be particularly effective, affording the corresponding quinoline in high yields. acs.orgacs.org The proposed mechanism involves the coordination of the electrophile to the alkyne, followed by nucleophilic attack by the nitrogen of the azide group, and subsequent elimination of dinitrogen (N2) and a proton. organic-chemistry.org

Introduction of Methyl Group at C2 Position

The introduction of a methyl group at the C2 position of the quinoline ring is a common and important functionalization. Several methods exist for this transformation. One classical approach is the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated aldehyde (like crotonaldehyde) with an aniline (B41778) in the presence of an acid catalyst. google.com More contemporary methods focus on the direct C-H functionalization of the quinoline core. For instance, metal-catalyzed cross-coupling reactions can be used to introduce alkyl groups. thieme-connect.de Additionally, radical-based methods offer an alternative route for the C2-alkylation of N-heteroarenes. organic-chemistry.org

Selective Introduction of Fluorine Atoms at C6 and C8 Positions

The regioselective introduction of fluorine atoms onto the quinoline ring is challenging due to the often non-selective nature of electrophilic substitution on the quinoline system, which can result in a mixture of 5-, 6-, and 8-fluoroquinolines. researchgate.net However, specific strategies have been developed to achieve selectivity.

For the synthesis of 6,8-difluoroquinolines, one approach involves starting with a pre-fluorinated aniline precursor, such as 2,4-difluoroaniline, and then constructing the quinoline ring through a cyclization reaction.

Direct fluorination methods are also being explored. While direct fluorination with elemental fluorine can lead to mixtures, the use of specific reagents and conditions can improve selectivity. researchgate.net For example, mixtures of elemental fluorine and iodine can selectively introduce fluorine at the 2-position of pyridine (B92270) and quinoline derivatives. rsc.org Recent advancements in photoredox catalysis have enabled a concerted nucleophilic aromatic substitution (CSNAr) for the C4-selective fluorination of azaarenes, a process that has been traditionally difficult to achieve. nih.gov Palladium-catalyzed C8-H direct arylation has also been reported for trifluoromethyl-aminoquinolines (TFMAQ). nih.gov Another approach involves the glycoconjugation of quinoline derivatives at the C-6 position to enhance selectivity. mdpi.com

Regiospecific Installation of the Azido Group at C4 Position

The introduction of an azido moiety at the C4 position of the quinoline ring is a critical transformation. The reactivity of the quinoline system, particularly when substituted with electron-withdrawing groups and a suitable leaving group at C4, allows for high regioselectivity.

The most direct and widely employed method for installing an azido group at the C4 position of a quinoline ring is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves a precursor such as 4-chloro-6,8-difluoro-2-methylquinoline. chemscene.com The electron-withdrawing nature of the quinoline nitrogen and the fluorine atoms on the benzene (B151609) ring activates the C4 position towards nucleophilic attack.

Sodium azide (NaN₃) is the most common azide source for this transformation due to its availability and reactivity. mdpi.comresearchgate.netnih.gov The reaction proceeds by the displacement of the C4-chloro substituent by the azide anion. For instance, the synthesis of 4-azido-2-chloro-6-methylquinoline is achieved by reacting 2,4-dichloro-6-methylquinoline (B10657) with sodium azide in a suitable solvent. nih.gov Similarly, 4-azido-8-methylquinolin-2(1H)-one has been synthesized from its 4-chloro precursor using sodium azide in dimethylformamide (DMF). mdpi.com

Azidotrimethylsilane (TMS-N₃) can also be used as an alternative azide source. While less common for this specific transformation, it is often employed in situations requiring milder conditions or improved solubility in organic solvents.

The efficiency of the C4 azidation is highly dependent on the reaction conditions. The optimization of these parameters is crucial for achieving high yields and purity.

Solvent Effects: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents are preferred as they can solvate the cation of the azide salt (e.g., Na⁺) while leaving the azide anion relatively free and nucleophilic. Dimethylformamide (DMF) is a frequently used solvent for these reactions, as demonstrated in the synthesis of various 4-azidoquinolines and related heterocycles. mdpi.comnih.govnih.gov Dimethyl sulfoxide (B87167) (DMSO) is another effective solvent that can promote complete conversion in nucleophilic substitutions on similar heterocyclic systems. nih.gov

Temperature: The azidation reaction often requires heating to overcome the activation energy barrier. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrate. researchgate.net For example, the synthesis of 4-azido-2-chloro-6-methylquinoline was carried out by refluxing the reactants in DMF for two hours. nih.gov The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition of the azide product.

Catalysis: The direct nucleophilic substitution with sodium azide on an activated chloroquinoline substrate is typically performed without a catalyst. The inherent reactivity of the C4 position, enhanced by the quinoline ring's electronics and the use of a polar aprotic solvent, is usually sufficient to drive the reaction to completion.

Table 1: Representative Conditions for C4 Azidation of Chloroquinolines

PrecursorAzide SourceSolventTemperatureReference
2,4-Dichloro-6-methylquinolineSodium AzideDMFReflux nih.gov
4-Chloro-8-methylquinolin-2(1H)-oneSodium AzideDMFNot specified mdpi.com
4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dioneSodium AzideN-MethylpyrrolidoneRoom Temp. researchgate.net

Quinoline rings can possess multiple positions susceptible to nucleophilic attack, such as both the C2 and C4 positions when substituted with leaving groups like chlorine. However, existing literature consistently underscores the superior reactivity of the C4 position in nucleophilic aromatic substitutions. nih.govnih.gov This inherent regioselectivity allows for the chemoselective installation of the azido group at C4, even in the presence of a leaving group at C2.

A clear example is the synthesis of 4-azido-2-chloro-6-methylquinoline from 2,4-dichloro-6-methylquinoline. nih.gov In this reaction, the azide nucleophile preferentially attacks the C4 position, leaving the C2-chloro group intact. This selectivity is attributed to the greater electrophilicity and better stabilization of the Meisenheimer intermediate formed during attack at the C4 position compared to the C2 position. This principle is fundamental for the selective synthesis of 4-azido-2-substituted quinolines, which can then undergo further distinct modifications at the C2 position.

Green Chemistry Principles in the Synthesis of Azido-Fluoroquinolines

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and cost-effective synthetic processes. bohrium.comprimescholars.comsruc.ac.ukresearchgate.net These principles aim to reduce waste, eliminate hazardous substances, and improve energy efficiency.

A major focus of green chemistry is the reduction or elimination of volatile and harmful organic solvents. sruc.ac.ukresearchgate.net

Solvent-Free Reactions: Significant progress has been made in developing solvent-free methods for quinoline synthesis. researchgate.netnih.govresearchgate.netfigshare.com Mechanochemical synthesis, which involves grinding solid reactants together (ball-milling), is one such approach that can produce 1,2-dihydroquinolines without any solvent. nih.govfigshare.comyoutube.com Another method involves using a catalyst like caesium iodide under thermal conditions to effect the condensation, offering advantages of clean reactions, short reaction times, and easy work-up. researchgate.net These solventless approaches represent a significant improvement over conventional methods that rely on large volumes of organic solvents. primescholars.com

Aqueous Medium Reactions: Water is considered an ideal green solvent due to its non-toxicity, availability, and safety. Green catalytic processes for the synthesis of fluoroquinolones have been developed that utilize refluxing water as the reaction medium, avoiding harmful chemicals and simplifying product isolation. primescholars.comijbpas.com

Table 2: Comparison of Traditional and Green Synthesis Approaches for Quinolines

ParameterTraditional SynthesisGreen Synthesis
SolventHarmful organic solvents (e.g., DMF, DMSO)Water, Polyethylene Glycol (PEG), or solvent-free. primescholars.comresearchgate.netijbpas.com
ConditionsOften requires high temperatures and prolonged times. researchgate.netMilder conditions, shorter reaction times (e.g., microwave-assisted). researchgate.netijbpas.com
WasteGenerates significant chemical waste.Minimal waste generation ("atom economy"). ijbpas.com
Work-upOften complex, involving extractions.Simplified work-up procedures. ijbpas.com

The development of efficient and recyclable catalysts is a key aspect of green chemistry, as it reduces cost and waste. primescholars.comijbpas.com Catalysts used in green approaches are often inexpensive, stable, and can be easily separated from the reaction mixture and reused for multiple cycles with sustained activity. primescholars.comijbpas.com

Several types of recyclable catalysts have been employed for quinoline synthesis:

Supported Metal Catalysts: Heterogeneous catalysts, where the active metal is immobilized on a solid support like silica, alumina, or polymers, are advantageous for their ease of separation and recyclability. nih.govmdpi.com For example, a supported Cu(I) catalyst has been shown to be effective and reusable for azide-alkyne cycloaddition reactions, a common application for the azido-quinoline products. nih.gov

Recyclable Acid Catalysts: Solid acid catalysts and Brønsted-acidic ionic liquids have been used for Friedländer quinoline synthesis. mdpi.com These catalysts can be recovered and reused, are often non-corrosive, and can sometimes enable solvent-free reactions. mdpi.com

Magnetically Recoverable Catalysts: Nanocatalysts supported on magnetic nanoparticles (e.g., Fe₃O₄) offer a highly efficient method for catalyst recovery. researchgate.net The catalyst can be easily separated from the reaction mixture using an external magnet and reused for several consecutive runs with minimal loss in activity. researchgate.net

Atom Economy and Sustainability Assessments

In the pursuit of advanced synthetic methodologies for complex heterocyclic compounds such as this compound, a critical evaluation of the environmental performance and resource efficiency of the chosen synthetic route is paramount. Green chemistry metrics, particularly atom economy and process mass intensity (PMI), provide a quantitative framework for this assessment. These evaluations are essential for developing more sustainable chemical manufacturing processes, a key goal in the pharmaceutical and specialty chemical industries. acsgcipr.org

The principles of green chemistry advocate for the design of chemical processes that minimize waste and maximize the incorporation of all materials used in the process into the final product. rsc.org This section provides a detailed analysis of these metrics as they apply to a plausible synthetic pathway for this compound, highlighting areas of inefficiency and opportunities for green innovation.

Atom Economy Analysis

Atom economy (AE), developed by Barry Trost, is a fundamental measure of the efficiency of a chemical reaction. It calculates the proportion of reactant atoms that are incorporated into the desired product, offering a theoretical measure of how much waste a reaction generates. The calculation is as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy signifies a more efficient and less wasteful process. Reaction types such as additions and rearrangements inherently have high atom economies (often 100%), while substitutions and eliminations typically exhibit lower efficiencies due to the generation of byproducts.

A feasible synthetic route to this compound can be envisioned in a multi-step process, starting from a variation of the Friedländer synthesis, followed by functional group interconversions. organicreactions.orgnih.gov

Step 1: Modified Friedländer Synthesis of 4-Hydroxy-6,8-difluoro-2-methylquinoline

This initial step involves the condensation of 2-amino-3,5-difluorobenzaldehyde (B15227207) with ethyl acetoacetate. This reaction, while effective for forming the quinoline core, is a condensation reaction that eliminates water and ethanol (B145695) as byproducts, thereby reducing its atom economy.

ReactantFormulaMolecular Weight ( g/mol )
2-Amino-3,5-difluorobenzaldehydeC₇H₅F₂NO157.12
Ethyl acetoacetateC₆H₁₀O₃130.14
Total Reactant MW 287.26
Product Formula Molecular Weight ( g/mol )
4-Hydroxy-6,8-difluoro-2-methylquinolineC₁₀H₇F₂NO209.17
Byproducts Formula Molecular Weight ( g/mol )
WaterH₂O18.02
EthanolC₂H₅OH46.07

Calculation: % AE = (209.17 / 287.26) x 100 = 72.81%

Step 2: Chlorination of the 4-Hydroxyquinoline (B1666331)

The intermediate is then chlorinated, typically using a reagent like phosphorus oxychloride (POCl₃), to produce 4-Chloro-6,8-difluoro-2-methylquinoline. This is a substitution reaction with inherently poor atom economy, as the phosphorus-containing byproduct is waste.

ReactantFormulaMolecular Weight ( g/mol )
4-Hydroxy-6,8-difluoro-2-methylquinolineC₁₀H₇F₂NO209.17
Phosphorus OxychloridePOCl₃153.33
Total Reactant MW 362.50
Product Formula Molecular Weight ( g/mol )
4-Chloro-6,8-difluoro-2-methylquinolineC₁₀H₆ClF₂N213.61
Byproducts Formula Molecular Weight ( g/mol )
Metaphosphoric AcidHPO₃79.98
Hydrogen ChlorideHCl36.46

Calculation: % AE = (213.61 / 362.50) x 100 = 58.93%

Step 3: Azidation of the 4-Chloroquinoline

The final step involves a nucleophilic substitution of the chloro group with an azide group, commonly using sodium azide (NaN₃). mdpi.comnih.gov This step also has a suboptimal atom economy due to the formation of sodium chloride as a byproduct.

ReactantFormulaMolecular Weight ( g/mol )
4-Chloro-6,8-difluoro-2-methylquinolineC₁₀H₆ClF₂N213.61
Sodium AzideNaN₃65.01
Total Reactant MW 278.62
Product Formula Molecular Weight ( g/mol )
This compoundC₁₀H₆F₂N₄232.18
Byproduct Formula Molecular Weight ( g/mol )
Sodium ChlorideNaCl58.44

Calculation: % AE = (232.18 / 278.62) x 100 = 83.33%

Process Mass Intensity (PMI) and Sustainability Assessment

While atom economy offers a theoretical measure of waste, Process Mass Intensity (PMI) provides a more practical and holistic assessment of a process's greenness. acsgcipr.orgacs.org PMI considers all materials put into a process—including reactants, solvents, reagents, and process water—relative to the mass of the final active pharmaceutical ingredient (API) produced.

PMI = Total Mass Input (kg) / Mass of Product (kg)

A lower PMI value indicates a more sustainable and efficient process. In the pharmaceutical industry, PMI values can often be in the hundreds or even thousands for complex multi-step syntheses, with the bulk of the mass originating from solvents and water used in reactions and purifications. acs.org

For the proposed synthesis of this compound, a detailed PMI analysis would require specific experimental data. However, a qualitative and estimated assessment reveals several sustainability challenges:

Solvent Use: Each step would likely require a significant volume of organic solvent (e.g., ethanol for the Friedländer reaction, an aprotic solvent like dimethylformamide (DMF) for the azidation), contributing heavily to the PMI. nih.gov The environmental impact of these solvents, their volatility, toxicity, and the energy required for their removal and disposal are major sustainability concerns.

Hazardous Reagents: The use of phosphorus oxychloride in Step 2 is a significant drawback. POCl₃ is a corrosive and toxic reagent that generates acidic waste, requiring careful handling and neutralization procedures. The use of sodium azide in Step 3 also presents safety challenges, as it is highly toxic and can form explosive heavy metal azides. mdpi.com

Estimated PMI Breakdown for the Synthesis of this compound

The following table provides a hypothetical but realistic breakdown of the PMI for the described three-step synthesis, assuming typical laboratory-scale yields and purification methods.

Material Input CategoryEstimated Mass (kg) per kg of ProductPercentage of Total Mass
Raw Materials (Reactants)155%
Solvents (Reaction & Purification)22575%
Reagents (e.g., POCl₃, NaN₃)103.3%
Process Water (Work-up)5016.7%
Total Input 300 100%
Estimated PMI 300

This estimated PMI of 300 illustrates that the vast majority of material used in the synthesis does not end up in the final product, but rather constitutes waste, primarily from solvents. Improving the sustainability of this synthesis would involve addressing these high-PMI contributors. Potential improvements could include developing a catalytic, solvent-free Friedländer condensation, replacing hazardous reagents like POCl₃ with greener alternatives, and minimizing purification steps through optimized reaction conditions or telescoping processes where intermediates are not isolated. rsc.orgorganic-chemistry.org

Reactions Involving the Azido Group

The azide functional group is a cornerstone of click chemistry and a precursor to primary amines, offering a gateway to a diverse array of molecular architectures. The reactivity of the azido group in this compound is central to its utility as a building block in organic synthesis.

Cycloaddition Reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form a 1,2,3-triazole is a powerful conjugation strategy. Two of the most prominent variations of this reaction are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The reaction of this compound with terminal alkynes under Cu(I) catalysis leads to the formation of 1,4-disubstituted 1,2,3-triazole derivatives. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. researchgate.netnih.gov The resulting triazole ring acts as a stable linker, connecting the quinoline core to other molecular fragments. Research on analogous 4-azido-quinolin-2(1H)-ones has demonstrated their successful conversion to 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones in high yields. nih.gov

In the absence of a copper catalyst, the reaction can be achieved using strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.com This bioorthogonal reaction is particularly valuable for in vivo applications where the toxicity of copper is a concern.

Table 1: Examples of Cycloaddition Reactions for the Formation of 1,2,3-Triazole Derivatives This table presents illustrative examples of cycloaddition reactions based on established chemical principles.

Reaction Type Alkyne Partner Catalyst/Conditions Product Reference
CuAAC Phenylacetylene CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH 1-(6,8-difluoro-2-methylquinolin-4-yl)-4-phenyl-1H-1,2,3-triazole researchgate.netnih.gov
CuAAC Propargyl alcohol CuI, DIPEA, CH₃CN (1-(6,8-difluoro-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methanol researchgate.netnih.gov
SPAAC Dibenzocyclooctyne (DBCO) DMSO, Room Temperature 4-(6,8-difluoro-2-methylquinolin-4-yl)-3,4-dihydrodibenzo[b,f] wikipedia.orgorganic-chemistry.orgsigmaaldrich.comtriazolo[4,5-d]azocine mdpi.com

A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-regioisomer of the 1,2,3-triazole. researchgate.net This is in contrast to the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which directs the cycloaddition to occur in a specific orientation.

SPAAC reactions also exhibit a degree of regioselectivity, although this can be influenced by the structure of the cyclooctyne. The stereoselectivity of these reactions is generally not a factor as the resulting triazole ring is aromatic and planar.

Reduction of the Azido Group to Amine Functionality

The reduction of the azido group to a primary amine is a fundamental transformation that opens up numerous avenues for further derivatization. This conversion can be achieved through various reductive methods, with catalytic hydrogenation and the Staudinger reaction being among the most common.

Catalytic hydrogenation is a widely used method for the reduction of azides. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction is generally clean and efficient, with nitrogen gas as the only byproduct.

Alternatively, chemical reduction methods can be employed. The Staudinger reaction, which involves the treatment of the azide with a phosphine, such as triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting aza-ylide intermediate, is a mild and effective method for this transformation. wikipedia.orgorganic-chemistry.org This method is particularly useful for substrates that are sensitive to the conditions of catalytic hydrogenation. Research on the closely related 4-azido-8-methylquinolin-2(1H)-one has demonstrated its successful reduction to the corresponding amine via the Staudinger reaction. mdpi.com

Table 2: Reductive Methods for the Conversion of Azido Group to Amine This table outlines common methods for the reduction of azides, with illustrative conditions.

Reductive Method Reagents and Conditions Product Reference
Catalytic Hydrogenation H₂, Pd/C, Ethanol, Room Temperature 4-Amino-6,8-difluoro-2-methylquinoline organic-chemistry.org

The resulting 4-amino-6,8-difluoro-2-methylquinoline is a versatile intermediate for a variety of derivatization reactions. The primary amino group can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds.

A particularly important derivatization is the formation of Schiff bases (imines) through the condensation of the amine with aldehydes or ketones. nih.govmdpi.com This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, such as ethanol. The resulting Schiff bases can serve as ligands for metal complexes or as intermediates for the synthesis of more complex heterocyclic systems. The formation of Schiff bases from various aminoquinolines is a well-established synthetic route. bepls.com

Azido-Reductive Cyclization for Novel Heterocycle Formation

The azido group at the C4 position is a key functional handle that can be transformed to generate novel heterocyclic systems. One significant transformation is its participation in reductive cyclization reactions. For instance, the reaction of related 2-chloro-4-methylquinolines with sodium azide does not simply result in the 2-azido derivative. Instead, the intermediate azido compound undergoes an intramolecular ring-closure, leading to the formation of a fused tetrazolo[1,5-a]quinoline (B14009986) system. rsc.org This type of reaction, where a substitution is followed by a spontaneous cyclization, demonstrates a cascade sequence initiated by the azide.

Another fundamental transformation of the azido group is its reduction to a primary amine. The Staudinger reaction is a well-established and mild method for this conversion. researchgate.net This process involves treating the azide with a phosphine, such as triphenylphosphine, to form a phosphazene intermediate, which is then hydrolyzed to yield the corresponding 4-aminoquinoline. researchgate.net This reduction is highly valuable as it provides a pathway to 4-amino-6,8-difluoro-2-methylquinoline, a scaffold of interest in medicinal chemistry, while avoiding harsher reduction methods that could affect the fluorine substituents. researchgate.netacs.org

Reactivity of the Fluoroquinoline Scaffold

The difluorinated quinoline core of the molecule possesses its own distinct reactivity profile, with the fluorinated positions, the quinoline ring itself, and the methyl group all offering sites for further modification.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Fluorinated Positions

The fluorine atoms at the C6 and C8 positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings, typically nucleophilic, become electrophilic and thus activated for SNAr when substituted with strong electron-withdrawing groups, such as halogens and the nitro group. researchgate.netacs.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. acs.orgmdpi.com The aromaticity is then restored by the departure of the leaving group.

In the context of SNAr, fluorine is an excellent leaving group, often showing greater reactivity than other halogens (F > Cl > Br > I). acs.orgrsc.org This reactivity is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the C-F bond cleavage. acs.org Therefore, the C6 and C8 positions of this compound are prime sites for substitution by various nucleophiles, such as amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups.

Table 1: General Reactivity Trends in Nucleophilic Aromatic Substitution (SNAr)

Feature Description Reference
Mechanism Addition of a nucleophile to the aromatic ring, forming a Meisenheimer intermediate, followed by elimination of the leaving group. mdpi.com
Ring Activation Requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, Halogens) on the aromatic ring. researchgate.netacs.org
Leaving Group Reactivity order is generally F > Cl > Br > I. Fluorine is a highly effective leaving group for SNAr. acs.orgrsc.org

| Positioning | Electron-withdrawing groups positioned ortho or para to the leaving group provide the greatest activation. | acs.org |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

In contrast to SNAr, electrophilic aromatic substitution (EAS) on the quinoline ring system is directed towards the benzene ring portion. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. acs.org Consequently, electrophiles preferentially attack the carbocyclic ring, primarily at the C5 and C8 positions. acs.org

Functional Group Interconversions on the Methyl Group

The methyl group at the C2 position of the quinoline ring, known as a quinaldine (B1664567) moiety, is not inert. Its protons are acidic due to the adjacent electron-withdrawing nitrogen atom within the aromatic system, allowing the methyl group to participate in various transformations. researchgate.netcore.ac.uk

A common reaction is the Knoevenagel-type condensation with aldehydes, particularly aromatic aldehydes, to form 2-styrylquinoline (B1231325) derivatives. rsc.orgresearchgate.netchemicalpapers.com This reaction can be catalyzed by acids or bases and proceeds through the deprotonation of the methyl group to form a reactive carbanion or enamine tautomer. researchgate.netchemicalpapers.com The methyl group can also be oxidized to a carboxylic acid (quinaldic acid) using oxidizing agents like selenium dioxide (SeO₂). mdpi.org Furthermore, radical reactions, such as bromination using N-bromosuccinimide (NBS), can introduce a halogen to the methyl group, converting it into a bromomethyl group, which is a versatile precursor for further substitutions. mdpi.org

Table 2: Representative Reactions of the 2-Methylquinoline Group

Reaction Type Reagents Product Reference
Condensation Aromatic Aldehyde (e.g., Benzaldehyde) (E)-2-Styrylquinoline derivative rsc.orgresearchgate.net
Oxidation Selenium Dioxide (SeO₂) Quinoline-2-carboxylic acid mdpi.org

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 2-(Bromomethyl)quinoline | mdpi.org |

Tandem Reactions and Multi-component Transformations Utilizing the Compound's Reactivity

The multiple reactive sites on this compound make it an ideal candidate for use in tandem, cascade, or multi-component reactions, which are powerful strategies for building molecular complexity in an efficient manner. chemicalpapers.commdpi.org

Integration into Cascade Reaction Sequences

A cascade reaction is a process involving two or more consecutive transformations where the subsequent reaction results from the functionality generated in the previous step, all within a single synthetic operation.

As previously mentioned, the reaction of a related chloroquinoline with sodium azide to form a tetrazolo[1,5-a]quinoline is a prime example of a cascade sequence. rsc.org This reaction combines a nucleophilic aromatic substitution (the displacement of chloride by azide) with an immediate intramolecular [3+2] cycloaddition-type ring closure of the resulting azidoquinoline. rsc.org Applying this to this compound, one could envision a scenario where one of the fluoro groups is first displaced by a suitable nucleophile, which then triggers a subsequent reaction with the azido group, or vice-versa, leading to complex polycyclic structures in a single pot.

One-Pot Synthetic Strategies for this compound Remain Elusive in Surveyed Literature

A comprehensive review of available scientific literature reveals a notable absence of established one-pot synthetic strategies specifically targeting the compound this compound. While the chemical reactivity of azidoquinolines and the synthesis of various quinoline derivatives through multi-component reactions are documented, direct one-pot methodologies for the formation of this particular difluorinated azidoquinoline are not explicitly detailed in the surveyed research.

One-pot syntheses, which involve the sequential transformation of a starting material through multiple reaction steps in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. In the context of substituted quinolines, such strategies are often employed for the rapid construction of complex heterocyclic frameworks. For instance, multicomponent reactions are a hallmark of one-pot syntheses in quinoline chemistry, enabling the assembly of the quinoline core from simple acyclic precursors in a single operation.

Furthermore, the chemical literature describes tandem reactions involving azido-substituted heterocycles. A common one-pot transformation of azides is their in situ conversion to other functional groups or their participation in cycloaddition reactions. For example, the well-known "click chemistry" reaction, a copper-catalyzed azide-alkyne cycloaddition, is often performed in a one-pot fashion, where a starting material is first converted to an azide and then, without isolation, reacted with an alkyne to form a triazole. nih.govnih.gov Similarly, one-pot procedures for the synthesis of fused heterocyclic systems like triazoloquinolines have been reported, where an initial azide formation is followed by an intramolecular cyclization. researchgate.netmdpi.comrsc.org

Despite the prevalence of these powerful synthetic methods in quinoline and azide chemistry, their specific application to the one-pot synthesis of this compound has not been documented in the reviewed literature. Research in this area has focused on the synthesis of related structures, such as (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives via click reactions and the synthesis of nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyrimidines through three-component one-pot reactions. nih.govmdpi.com

The absence of specific data necessitates further research to develop and characterize one-pot synthetic routes for this compound. Such investigations would be valuable for streamlining its production and facilitating broader studies into its chemical and transformative potential.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. These methods allow for the detailed examination of molecular systems, providing insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like this compound, these calculations can elucidate the influence of its various substituents—the azido group, the two fluorine atoms, and the methyl group—on the electronic properties and geometry of the quinoline core.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like quinoline derivatives. nih.gov Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to investigate the excited states of molecules, providing insights into their electronic absorption spectra. nih.gov

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometrical optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Based on studies of similar quinoline derivatives, the quinoline ring system itself is expected to be largely planar. For instance, the related compound 4-Azido-2-chloro-6-methylquinoline has a nearly planar quinoline ring system. nih.govresearchgate.net However, the azido group at the 4-position is likely to be twisted out of the plane of the quinoline ring. The dihedral angle, which is the angle between the plane of the azido group and the quinoline ring, would be a key parameter to determine. The presence of the two fluorine atoms at positions 6 and 8 and the methyl group at position 2 will also influence the local bond lengths and angles.

Below is a hypothetical table of selected optimized geometrical parameters for this compound, based on expected values from similar structures.

Hypothetical Optimized Geometrical Parameters
ParameterBond/AngleExpected Value
Bond Length (Å)C2-C3~1.38
Bond Length (Å)C3-C4~1.42
Bond Length (Å)C4-N(azido)~1.40
Bond Length (Å)N-N (azido)~1.25, ~1.15
Bond Angle (°)C3-C4-C4a~121
Dihedral Angle (°)C3-C4-N-N~10-20

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the azido group and the quinoline ring, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, is likely to be distributed over the quinoline ring system, particularly the pyrimidine (B1678525) part. The electron-withdrawing fluorine atoms would lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

A hypothetical representation of the HOMO and LUMO energy levels is provided in the table below.

Hypothetical Frontier Molecular Orbital Energies
OrbitalEnergy (eV)Localization
LUMO-1.5Quinoline Ring
HOMO-6.0Azido Group and Quinoline Ring
Energy Gap (ΔE)4.5 eV

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the molecule and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

In the case of this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atoms of the azido group and the nitrogen atom of the quinoline ring. The electron-withdrawing fluorine atoms would create regions of slightly negative potential around them. The hydrogen atoms of the methyl group and the quinoline ring would exhibit positive potential (blue). This information is valuable for predicting the sites of intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intra- and intermolecular bonding interactions. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would be crucial in understanding the electronic interactions between the substituents and the quinoline ring. For example, it could quantify the donation of electron density from the lone pairs of the nitrogen atoms in the azido group and the quinoline ring to the antibonding orbitals of the aromatic system. It would also reveal the nature of the C-F bonds and their influence on the electronic structure.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

DFT calculations can provide theoretical predictions of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations are based on the magnetic shielding of the nuclei by the surrounding electrons. The predicted chemical shifts for the different protons and carbon atoms in this compound would be influenced by the electron-donating and -withdrawing effects of the substituents. For example, the carbon atoms attached to the fluorine atoms would be expected to have significantly different chemical shifts compared to unsubstituted quinoline.

Vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule, can also be calculated using DFT. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. For this compound, characteristic vibrational frequencies would be expected for the azido group (N≡N stretch), the C-F bonds, and the various vibrations of the quinoline ring. Comparing the calculated vibrational spectrum with an experimental one can help in the assignment of the observed spectral bands. researchgate.net

A hypothetical table of predicted vibrational frequencies for some key functional groups is presented below.

Hypothetical Predicted Vibrational Frequencies
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Azido (-N₃)Asymmetric Stretch~2100-2150
Azido (-N₃)Symmetric Stretch~1250-1300
C-FStretch~1100-1200
C=N (Quinoline)Stretch~1600-1650
C-H (Methyl)Stretch~2900-3000

Reaction Mechanism Studies

The reactivity of this compound is dominated by the chemistry of the azido group, which is known for its ability to undergo thermal or photochemical decomposition to form a highly reactive nitrene intermediate. The presence of electron-withdrawing fluorine atoms and an electron-donating methyl group on the quinoline ring is expected to modulate this reactivity significantly.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the potential reaction pathways of aryl azides. For this compound, the primary reaction pathway is the extrusion of dinitrogen (N₂) to form the corresponding nitrene.

Key Predicted Reaction Pathways:

Nitrene Formation: The thermal or photochemical decomposition of the azide is predicted to be the principal reaction, leading to the formation of a singlet or triplet nitrene. Computational models can predict the energy barriers for this process. The presence of two ortho-fluorine atoms relative to the azide group may influence the rate of nitrene formation and subsequent reactions. nih.gov Studies on fluorinated aryl azides suggest that ortho-fluorine substituents can retard the ring expansion of the nitrene, making bimolecular reactions more favorable. nih.gov

Intramolecular Cyclization: The generated nitrene is a highly reactive intermediate that can undergo various intramolecular reactions. Computational models can predict the feasibility of C-H insertion reactions, where the nitrene inserts into one of the C-H bonds of the methyl group or the quinoline ring.

Bimolecular Reactions: In the presence of other reagents, the nitrene can participate in bimolecular reactions such as cycloadditions or insertions into solvent molecules. Computational studies can model the transition states and activation energies for these reactions, providing insights into the selectivity and efficiency of these transformations.

A hypothetical reaction scheme for the decomposition of this compound is presented below, based on known reactivity of aryl azides.

Interactive Data Table: Predicted Reaction Pathways and Intermediates

Reaction Step Reactant Intermediate/Product Computational Method Predicted Outcome
1. N₂ ExtrusionThis compound6,8-Difluoro-2-methylquinolin-4-nitrene + N₂DFT (e.g., B3LYP/6-31G*)Formation of a highly reactive nitrene intermediate.
2a. Intramolecular C-H Insertion6,8-Difluoro-2-methylquinolin-4-nitreneFused cyclopropane (B1198618) ring systemTransition State SearchFeasible pathway, leading to a tricyclic product.
2b. Ring Expansion6,8-Difluoro-2-methylquinolin-4-nitreneDiazepine (B8756704) derivativeIRC CalculationsA possible rearrangement, though potentially disfavored by ortho-fluoro substituents. nih.gov
2c. Dimerization6,8-Difluoro-2-methylquinolin-4-nitreneAzo-bridged dimerMolecular DockingLikely to occur at higher concentrations of the nitrene.

Transition state theory is a cornerstone of computational reaction dynamics. By locating and characterizing the transition state structures, chemists can predict reaction rates and understand the factors that control selectivity. For this compound, transition state analysis would be crucial for understanding the key transformations.

Key Areas of Transition State Analysis:

N₂ Extrusion: The transition state for the loss of nitrogen from the azide group would be characterized by an elongated C-N bond and a developing N-N triple bond. The activation energy for this step determines the thermal stability of the azide.

Nitrene Insertion: The transition state for the C-H insertion of the nitrene would involve the approach of the nitrogen atom to a C-H bond of the methyl group or the quinoline ring. The geometry of this transition state would reveal the stereochemical outcome of the reaction.

Ring Expansion: The transition state for the ring expansion of the nitrene to a diazepine would involve a concerted rearrangement of the quinoline ring system.

Interactive Data Table: Hypothetical Calculated Activation Energies for Key Transformations

Transformation Computational Method Predicted Activation Energy (kcal/mol) Significance
N₂ Extrusion (Singlet Nitrene)CASSCF/CASPT225-35Determines the temperature required for thermal decomposition.
Intramolecular C-H InsertionDFT with dispersion correction10-15Predicts the ease of formation of the cyclized product.
Ring Expansion to DiazepineNEB (Nudged Elastic Band)15-25Higher barrier suggests this pathway may be less favorable. nih.gov

Structure-Reactivity Relationship Prediction and Rational Design

Computational chemistry provides a powerful platform for establishing structure-reactivity relationships and for the rational design of new molecules with desired properties. mdpi.commanchester.ac.uknih.gov For this compound, computational methods can be used to predict how changes in its structure would affect its reactivity.

Key Aspects of Structure-Reactivity Prediction and Rational Design:

Substituent Effects: The electron-withdrawing fluorine atoms are expected to increase the electrophilicity of the quinoline ring and may influence the stability of the nitrene intermediate. nih.gov The electron-donating methyl group, in contrast, will have an opposing electronic effect. Computational studies can quantify these effects by calculating properties such as molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) energies.

Designing Novel Reactivity: By systematically modifying the substituents on the quinoline ring, it is possible to tune the reactivity of the azido group. For example, introducing bulkier groups could sterically hinder certain reaction pathways, leading to higher selectivity. Computational screening of a virtual library of derivatives can accelerate the discovery of compounds with specific reactivity profiles. nih.govresearchgate.net

Predicting Spectroscopic Properties: Computational methods can also predict spectroscopic properties such as NMR chemical shifts and UV-Vis absorption spectra. These predictions can aid in the characterization of the molecule and its reaction products.

Interactive Data Table: Predicted Effects of Substituent Modification on Reactivity

Modification Position Predicted Effect on Reactivity Rationale
Replace -CH₃ with -CF₃2Increased rate of nitrene formation; altered regioselectivity of subsequent reactions.Strong electron-withdrawing effect of -CF₃.
Replace -F with -OCH₃6 or 8Decreased rate of nitrene formation; activation of the ring towards electrophilic attack.Strong electron-donating effect of -OCH₃.
Introduce a bulky group (e.g., t-butyl)5 or 7Steric hindrance of intermolecular reactions of the nitrene.Increased steric bulk around the reactive center.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound such as 4-Azido-6,8-difluoro-2-methylquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive understanding of its atomic arrangement and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. For the quinoline (B57606) core, distinct signals would be expected for the aromatic protons, with their chemical shifts and coupling constants providing information about their relative positions. The methyl group at the 2-position would likely appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the quinoline ring would be influenced by the electron-withdrawing effects of the fluorine and azide (B81097) substituents.

A predicted ¹H NMR data table for a related compound, 6-methylquinoline, is presented below to illustrate the expected type of data.

Assignment Shift (ppm) J (Hz)
A8.833J(A,B) = 1.7
B8.03J(A,F) = 4.3
C7.99J(B,F) = 8.3
D7.55
E7.53
F7.328
G2.520
Data for 6-methylquinoline, a structurally related compound.

To unambiguously assign the ¹H and ¹³C NMR signals and establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. This would be crucial for assigning the protons on the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the methyl group to the quinoline ring and confirming the position of the azide group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A significant feature would be the strong, sharp absorption band in the region of 2100-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide (N₃) group. Other expected vibrations would include C-H stretching of the methyl group and aromatic rings, C=C and C=N stretching vibrations of the quinoline ring, and C-F stretching vibrations.

A study on related 2-chloro-4-methylquinolines showed characteristic absorption bands for C-H stretching in the quinoline ring (3057–3120 cm⁻¹), C-Cl stretching (763 cm⁻¹), and C=C aromatic stretching (1530–1660 cm⁻¹).

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the quinoline ring system and the symmetric stretching of the azide group. Computational studies, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman and FT-IR spectroscopy to aid in the assignment of vibrational bands.

For instance, in a study of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT calculations were used to predict and assign the vibrational spectra. Similar computational approaches could be applied to this compound to provide a theoretical basis for the interpretation of its vibrational spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can be used to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak ([M]⁺) would be expected, and its fragmentation would likely involve the loss of nitrogen gas (N₂) from the azide group, leading to a prominent fragment ion. Other fragmentations could involve the loss of the methyl group or cleavage of the quinoline ring system.

Predicted collision cross-section (CCS) values for a related compound, 4-chloro-6,8-difluoro-2-methylquinoline, are provided in the table below to illustrate the type of data obtained from mass spectrometry analysis.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺214.02297137.3
[M+Na]⁺236.00491150.4
[M-H]⁻212.00841138.7
[M+NH₄]⁺231.04951157.5
[M+K]⁺251.97885144.6
Data for 4-chloro-6,8-difluoro-2-methylquinoline, a structurally related compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There is no published experimental data concerning the high-resolution mass spectrometry of this compound. This technique would be crucial for confirming its elemental composition by providing a highly accurate mass measurement.

Fragmentation Pattern Analysis for Structural Confirmation

Detailed analysis of the fragmentation pattern of this compound through techniques such as tandem mass spectrometry (MS/MS) has not been reported in the scientific literature. Such an analysis would provide invaluable information for the structural elucidation of the molecule by detailing the characteristic breakdown of the parent ion into smaller fragment ions.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals. X-ray crystallography would be the definitive method to determine its three-dimensional atomic arrangement in the solid state.

Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, information regarding the crystal packing and specific intermolecular interactions, such as potential π-π stacking, for this compound remains unknown. While studies on similar molecules, like 4-Azido-2-chloro-6-methylquinoline, have shown the presence of π-π stacking interactions, these findings cannot be directly extrapolated to the difluoro-substituted derivative.

Potential Applications in Non Medical Chemical Disciplines

Materials Science

The molecular architecture of 4-Azido-6,8-difluoro-2-methylquinoline makes it a versatile building block for the creation of novel materials with tailored properties. The azido (B1232118) group, in particular, offers multiple pathways for incorporation into larger molecular assemblies.

Precursors for Polymer Synthesis and Functional Coatings

The presence of the azido group makes this compound a valuable monomer or grafting agent for creating advanced polymers and functional surfaces. The fluorinated quinoline (B57606) moiety is expected to impart properties such as high thermal stability, chemical resistance, and low surface energy to the resulting materials, analogous to other fluorinated polymers. researchgate.net The synthesis of polymers from fluorinated quinoline-containing monomers has been shown to produce materials with high thermal stability and desirable mechanical properties for thin films. kpi.uanasa.gov

The azido group provides two primary mechanisms for integration into polymeric structures:

Cycloaddition Reactions: The azide (B81097) can readily participate in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstones of "click chemistry." These reactions allow the quinoline unit to be efficiently and covalently linked to other monomers containing alkyne groups to form linear polymers or to be grafted onto surfaces modified with alkynes.

Nitrene Chemistry: Upon thermal or photochemical stimulation, the azido group eliminates a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. This nitrene can undergo various reactions, including insertion into C-H bonds or addition to C=C double bonds of a polymer backbone, to form stable covalent links. This process is particularly useful for cross-linking polymer chains to enhance their mechanical and thermal properties or for covalently bonding the molecule to a material's surface to create a functional coating.

Table 1: Potential Polymerization and Grafting Reactions This table is interactive. Click on the headers to sort.

Reaction Type Reagent/Condition Product Type Key Features
CuAAC Alkyne-functionalized monomer/surface, Cu(I) catalyst 1,2,3-Triazole-linked polymer or coating High efficiency, mild conditions, forms stable triazole linkage.
SPAAC Strained alkyne (e.g., cyclooctyne) 1,2,3-Triazole-linked polymer or coating Catalyst-free, suitable for sensitive systems.
Thermal Nitrene Formation Heat (Δ) Cross-linked polymer or functionalized surface Forms covalent bonds via C-H insertion or cycloaddition.

| Photochemical Nitrene Formation | UV Light (hν) | Cross-linked polymer or functionalized surface | Allows for spatial and temporal control of cross-linking/grafting. |

Development of Photoresponsive Materials through Azido Photochemistry

The azido group is inherently photoactive. When exposed to ultraviolet (UV) light, it undergoes photodissociation to form a nitrene, a process that can be harnessed to create photoresponsive or "smart" materials. When this compound is incorporated into a polymer matrix or a thin film, irradiation can trigger changes in the material's properties.

The primary photochemical reaction involves the release of nitrogen gas and the formation of the corresponding nitrene. This highly reactive species can then induce covalent bond formation, leading to applications such as:

Photolithography: By irradiating a film containing the compound through a photomask, the exposed areas can be cross-linked. The unexposed, un-cross-linked material can then be washed away, leaving a patterned surface.

Data Storage: The photochemical transformation represents a binary state (azide vs. nitrene-derived product), which could theoretically be used for optical data storage applications.

Controlled Release Systems: A material's permeability can be altered by light-induced cross-linking, allowing for the controlled release of encapsulated, non-medical substances.

Research on other aromatic azides has confirmed that the azido group's photodissociation occurs with high quantum yields. nih.gov Furthermore, the quinoline ring itself can participate in photochemical cycloadditions, potentially offering additional pathways to modify material properties upon irradiation. nih.gov

Chemical Probes and Tags for Labeling Studies (excluding biological applications)

In materials science and analytical chemistry, the ability to tag and track molecules or to functionalize surfaces is crucial. The azido group on this compound serves as a versatile chemical handle for this purpose. Using click chemistry (e.g., CuAAC or SPAAC), the difluoroquinoline unit can be attached to a wide array of non-biological substrates, such as synthetic polymers, nanoparticles, or chromatographic stationary phases.

Once attached, the quinoline moiety can act as a detectable tag. Potential detection methods include:

Mass Spectrometry: The unique mass of the tag allows for easy identification.

¹⁹F NMR Spectroscopy: The two fluorine atoms provide a clean and sensitive signal for detection and quantification via fluorine nuclear magnetic resonance.

Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent. While the fluorescence properties of this specific compound are not documented, related azide-to-amine reductions in heterocyclic systems are known to produce a "turn-on" fluorescence response, creating a fluorogenic probe. nih.govresearchgate.net This could be exploited in materials science to detect the successful reduction of the azide on a surface or within a polymer matrix.

Catalysis and Organocatalysis

The quinoline scaffold is a privileged structure in catalysis, known for its ability to support and modulate the activity of catalytic centers. The specific substitution pattern of this compound makes it an interesting precursor for developing novel catalysts.

Development of Novel Organocatalytic Systems Derived from the Quinoline Moiety

Organocatalysts are small, metal-free organic molecules that can catalyze chemical reactions. This compound can be readily converted into molecules with potential organocatalytic activity. The most straightforward transformation is the reduction of the azido group to a primary amine, yielding 4-Amino-6,8-difluoro-2-methylquinoline .

Ligand Design for Transition Metal Catalysis

Quinoline derivatives are widely employed as ligands in transition metal catalysis because the ring nitrogen can effectively coordinate to a metal center. nih.gov this compound can serve as a precursor for sophisticated ligands that fine-tune the properties of a metal catalyst.

There are two main strategies for its use in this context:

Direct Use as a Ligand: The molecule can be used directly as a monodentate ligand, coordinating to a metal through the quinoline nitrogen. The two strongly electron-withdrawing fluorine atoms would significantly decrease the electron density at the nitrogen atom. This would make the ligand a weaker σ-donor and a better π-acceptor compared to non-fluorinated quinolines, which can have a profound impact on the electronic structure, redox potential, and reactivity of the metal center. This modulation is critical for tuning catalytic activity in reactions like cross-couplings or hydrogenations. nih.gov

Modification into Multidentate Ligands: The azido group can be chemically transformed to introduce additional coordinating atoms. For example, a click reaction with an alkyne-substituted pyridine (B92270) would create a bidentate N,N-ligand via a triazole linker. Reduction of the azide to an amine creates a molecule (4-Amino-6,8-difluoro-2-methylquinoline ) that can act as a bidentate N,N-chelating ligand, capable of forming stable five-membered rings with metal ions. The design of such tailor-made ligands is a central theme in achieving high selectivity in catalysis. researchgate.net

Table 2: Potential Catalytic Precursor and Ligand Applications This table is interactive. Click on the headers to sort.

Application Area Derived Compound/Use Potential Reaction Type Role of Fluoroquinoline Moiety
Organocatalysis 4-Amino-6,8-difluoro-2-methylquinoline Asymmetric Michael Additions, Aldol Reactions H-bond donor activation, electronic tuning via fluorine atoms.
Transition Metal Catalysis Direct use as monodentate ligand Cross-Coupling, Hydrogenation, Oxidation Electronic modulation of the metal center (weaker σ-donor).

| Transition Metal Catalysis | Derived bidentate or tridentate ligands | Enantioselective Catalysis | Forms stable chelate complexes, provides rigid chiral environment. |


Analytical Chemistry

Reagents for Sensing and Detection Systems

There is no available research describing the use of this compound as a reagent in the development of sensing and detection systems. While the azido group and the quinoline scaffold are present in various analytical probes, the specific properties and performance of this compound for such applications have not been documented.

Chromatographic Standards and Derivatization Agents

Currently, there are no documented instances of this compound being used as a chromatographic standard for calibration or as a derivatization agent to enhance the detection of other molecules. Although azide-containing reagents are sometimes employed in chromatography to improve analytical sensitivity, the utility of this particular compound for such purposes has not been investigated or reported in the available literature. researchgate.netchromatographyonline.comchromatographyonline.comgcms.cz

Agrochemical Research (excluding direct human/animal health applications)

Intermediates for Agricultural and Horticultural Germicides

No patents or research articles were identified that cite this compound as a specific intermediate in the synthesis of agricultural or horticultural germicides. While the broader class of quinoline derivatives has been explored for developing fungicides and other crop protection agents, the role of this particular difluorinated, azido-substituted methylquinoline in this context is not established in the scientific record. ijpsjournal.comresearchgate.netnih.govnih.govnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways for the Azido (B1232118) Group

The azido moiety is a versatile functional group, renowned for its diverse reactivity. Future research should systematically explore its transformation on the 6,8-difluoro-2-methylquinoline (B1358395) scaffold to generate a library of novel derivatives.

Key reaction pathways to be investigated include:

Cycloaddition Reactions: The well-known Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers a robust method for conjugating the quinoline (B57606) core to a wide array of molecules. nih.gov This could be exploited to create novel hybrid molecules with tailored properties. Ruthenium-catalyzed variants could also be explored for alternative regioselectivity.

Reduction to Amines: The reduction of the azido group to the corresponding amine is a fundamental transformation. mdpi.com This would provide access to 4-amino-6,8-difluoro-2-methylquinoline and its derivatives, which are valuable intermediates for the synthesis of compounds with potential biological activity. A variety of reducing agents, from classic methods like catalytic hydrogenation to milder reagents like phosphines (the Staudinger reaction), should be investigated to optimize this conversion. mdpi.com

Nitrene Chemistry: Thermal or photochemical decomposition of the azide (B81097) can generate a highly reactive nitrene intermediate. This can undergo a range of intramolecular reactions, such as C-H insertion or cyclization, to yield novel fused heterocyclic systems. researchgate.net The electron-withdrawing nature of the difluorinated ring may influence the reactivity and stability of the nitrene, leading to unique chemical outcomes.

Aza-Wittig Reaction: The reaction of the azido group with phosphines to form iminophosphoranes, followed by reaction with carbonyl compounds (the aza-Wittig reaction), provides a route to imines and subsequently to other nitrogen-containing heterocycles. mdpi.com This pathway could be used to build complex molecular architectures from the quinoline scaffold.

A systematic study of these reactions will not only expand the chemical space around the 4-azido-6,8-difluoro-2-methylquinoline core but also provide valuable insights into the influence of the difluoro-substituted quinoline on the reactivity of the azido group.

Asymmetric Synthesis and Chiral Induction with Fluoroquinoline Scaffolds

The introduction of chirality into drug molecules is a cornerstone of modern medicinal chemistry, as enantiomers often exhibit different pharmacological and toxicological profiles. The planar nature of the quinoline ring provides a rigid scaffold upon which chiral centers can be installed, and the fluorine atoms may play a role in directing stereoselective transformations.

Future research in this area should focus on:

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of the quinoline ring could lead to the synthesis of enantiomerically pure tetrahydroquinoline derivatives. These saturated heterocycles are prevalent in many natural products and pharmaceuticals.

Chiral Auxiliaries: The attachment of a chiral auxiliary to the quinoline core could be used to direct stereoselective reactions at various positions on the ring or on substituents. Subsequent removal of the auxiliary would provide access to chiral quinoline derivatives.

Enantioselective C-H Functionalization: The direct, enantioselective functionalization of C-H bonds on the quinoline ring is a highly desirable but challenging goal. The development of novel chiral catalysts for this purpose would represent a significant advance in synthetic methodology.

Diastereoselective Reactions: For quinoline derivatives that already contain a stereocenter, the introduction of a second stereocenter via diastereoselective reactions should be explored. The inherent chirality of the starting material can be used to control the stereochemical outcome of the reaction.

The successful development of asymmetric synthetic routes to chiral derivatives of this compound will be crucial for investigating their potential as chiral ligands, catalysts, and stereospecific therapeutic agents. nih.gov

Integration into Advanced Supramolecular Assemblies

Supramolecular chemistry, the chemistry of non-covalent interactions, offers a powerful approach to the construction of complex, functional molecular systems. The this compound scaffold possesses several features that make it an attractive building block for supramolecular assemblies.

Emerging research avenues include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom in the quinoline ring and the nitrogen atoms of the azido group can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs. mdpi.commdpi.com The rigidity of the quinoline scaffold and the potential for the azido group to bridge metal centers could lead to materials with interesting porous, catalytic, or magnetic properties. mdpi.com

Hydrogen-Bonded Networks: The fluorine atoms on the quinoline ring can participate in hydrogen bonding interactions as hydrogen bond acceptors. This property, in combination with other hydrogen bond donors and acceptors that could be introduced through modification of the azido group, could be used to direct the self-assembly of complex, hydrogen-bonded networks in the solid state.

Charge-Transfer Complexes: The electron-deficient nature of the difluorinated quinoline ring suggests that it could form charge-transfer complexes with electron-rich aromatic molecules. This could be exploited to create new materials with interesting electronic and optical properties.

Self-Assembled Monolayers: The azido group can be used to anchor the quinoline molecule to surfaces, for example, through "click" chemistry to alkyne-functionalized substrates. This could enable the formation of self-assembled monolayers with tailored surface properties.

The exploration of this compound as a building block in supramolecular chemistry could lead to the development of new functional materials with applications in areas such as gas storage, catalysis, and sensing. nih.gov

Development of High-Throughput Synthetic Methodologies

To fully explore the chemical space around the this compound scaffold, the development of high-throughput synthetic methodologies is essential. These methods allow for the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new molecules with desired properties.

Future efforts in this area should focus on:

Multicomponent Reactions (MCRs): MCRs, in which three or more reactants combine in a single reaction vessel to form a product that contains portions of all the reactants, are ideally suited for high-throughput synthesis. acs.org The development of novel MCRs that incorporate the this compound core would enable the rapid generation of diverse compound libraries.

Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for automation. The development of flow-based synthetic routes to this compound and its derivatives would facilitate their large-scale production and library synthesis.

Solid-Phase Synthesis: Attaching the quinoline scaffold to a solid support would allow for the use of excess reagents and simplified purification procedures, making it amenable to automated synthesis. The azido group itself could be used as a handle for attachment to the solid support.

Parallel Synthesis: The use of robotic liquid handlers and parallel reaction blocks would enable the simultaneous synthesis of large numbers of discrete compounds, each in its own reaction vessel. This approach would be well-suited for structure-activity relationship (SAR) studies.

The implementation of high-throughput synthetic methodologies will be critical for unlocking the full potential of the this compound scaffold in drug discovery and materials science.

Advanced Computational Modeling for Predictive Chemical Design

Computational modeling has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new molecules. nih.govresearchgate.net The application of advanced computational methods to this compound and its derivatives will be crucial for guiding synthetic efforts and identifying promising candidates for specific applications.

Key areas for computational investigation include:

Quantum Chemical Calculations: Density functional theory (DFT) and other quantum chemical methods can be used to calculate a wide range of molecular properties, including geometries, electronic structures, and reaction energetics. nih.gov These calculations can provide valuable insights into the reactivity of the azido group and the influence of the difluoro-substituted quinoline ring.

Molecular Docking: For applications in drug discovery, molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. mdpi.com This can help to prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. rjpbcs.com The development of QSAR models for derivatives of this compound could be used to predict the activity of new compounds and to guide the design of more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules over time. nih.gov This can provide insights into the conformational flexibility of the quinoline scaffold, its interactions with solvent molecules, and its binding to biological targets.

The integration of computational modeling with experimental work will be essential for the efficient and effective exploration of the chemical and biological potential of this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-azido-6,8-difluoro-2-methylquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution on pre-functionalized quinoline scaffolds. For example, azide introduction may follow protocols similar to those for analogous azidoquinolines, where sodium azide reacts with halogenated intermediates under controlled temperatures (40–60°C) in polar aprotic solvents like DMF . Fluorination at positions 6 and 8 likely employs electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange (Halex reaction) with KF under microwave irradiation to enhance regioselectivity . Optimize yield by adjusting catalyst loading (e.g., PdCl₂(PPh₃)₂ at 5 mol%) and reaction time (12–24 hours) .
Example Reaction Parameters
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
Solvent: DMF, 60°C, 24 h
Yield: 65–75% (after column chromatography)

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Store samples in amber vials at –20°C under inert gas (argon) to prevent photolytic or thermal decomposition of the azide group. Compare with stability data for structurally related compounds, such as 4-azido-2,3-bis(4-methoxyphenyl)quinoline, which shows <10% degradation over 30 days at –20°C . For real-time stability, track azide loss via FTIR (N₃ stretch at ~2100 cm⁻¹) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:

  • ¹⁹F NMR to confirm fluorination patterns (δ ~ -110 to -120 ppm for aromatic fluorine) .
  • ¹H NMR to verify methyl group integration (singlet at δ ~2.6 ppm) and quinoline proton splitting.
  • HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ = 275.07).
  • IR spectroscopy to detect the azide stretch (~2100 cm⁻¹) and differentiate from nitro or carbonyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the azido group in this compound across different solvents?

  • Methodological Answer : Systematically test azide reactivity (e.g., Staudinger ligation or CuAAC click reactions) in solvents of varying polarity (DMF, THF, water). For example, in DMF, the azide may exhibit faster cycloaddition kinetics due to reduced steric hindrance, whereas aqueous conditions might favor hydrolysis side products. Use kinetic studies (UV-Vis or in-situ IR) to quantify reaction rates and identify solvent-specific intermediates .

Q. What strategies are recommended for optimizing the regioselectivity of fluorination in this compound derivatives?

  • Methodological Answer : Employ computational modeling (DFT) to predict electrophilic fluorination sites based on electron density maps. Experimentally, compare directed ortho-fluorination using directing groups (e.g., carbonyl) versus undirected methods. For example, microwave-assisted fluorination with KF·2H₂O enhances regioselectivity at electron-deficient positions . Validate outcomes via ¹⁹F NMR and X-ray crystallography (if crystals are obtainable).

Q. How can researchers investigate the biological activity of this compound in cellular models while mitigating azide-associated toxicity?

  • Methodological Answer : Perform cytotoxicity assays (MTT or ATP-based) in HEK-293 or HepG2 cells, using concentrations ≤10 μM to avoid non-specific azide effects. Use click chemistry to conjugate the azide to fluorescent probes (e.g., BODIPY) for tracking cellular uptake via confocal microscopy. Compare with non-azido analogs (e.g., 4-amino-6,8-difluoro-2-methylquinoline) to isolate azide-specific effects .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in studies involving this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare multiple groups. For high-throughput screening, employ machine learning algorithms (e.g., random forest) to identify structure-activity relationships (SAR) between substituents and biological outcomes .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer : Re-evaluate computational parameters (basis sets, solvation models) using higher-level theories (e.g., M06-2X/def2-TZVP). Experimentally, perform kinetic isotope effect (KIE) studies or isotopic labeling (¹⁵N-azide) to validate proposed mechanisms. Cross-reference with analogous systems, such as fluorinated quinoline-DNA adducts, to identify common mechanistic pathways .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow strict PPE guidelines (lab coat, nitrile gloves, face shield) due to the compound’s potential explosive azide group. Conduct small-scale reactions (<100 mg) in fume hoods with blast shields. Avoid metal spatulas; use Teflon-coated tools to prevent accidental friction-induced decomposition. Dispose of waste via slow addition to aqueous FeSO₄ to neutralize azides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.